![molecular formula C9H8FN3O B1442390 [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1225046-93-4](/img/structure/B1442390.png)
[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
“[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C10H10FN3O. It has an average mass of 207.204 Da and a monoisotopic mass of 207.080795 Da .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium. The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules in good yields .Molecular Structure Analysis
The molecular structure of “[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” consists of a 1,2,3-triazole ring attached to a fluorobenzyl group and a methanol group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” include a Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
“[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 408.5±55.0 °C at 760 mmHg, and a flash point of 200.9±31.5 °C. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
Crystal Structure and Activity
- The compound [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol has been studied for its crystal structure and α-glycosidase inhibition activity. This compound, along with similar derivatives, exhibits mild inhibition activity, providing insights into its potential medicinal applications (Gonzaga et al., 2016).
Structural Characterization
- Isostructural analysis of this compound and its derivatives has been performed, revealing the planarity of the molecule apart from one of the fluorophenyl groups. This structural feature is crucial for understanding its interaction with other molecules and potential applications in drug design (Kariuki et al., 2021).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and shown to possess antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Nagamani et al., 2018).
Photophysical Properties
- Studies on triazole derivatives, including this compound, have been conducted to understand their photophysical properties, indicating potential applications in fluorescence and imaging technologies (Padalkar et al., 2015).
Corrosion Inhibition
- Research has shown that triazole derivatives, including this compound, can act as effective corrosion inhibitors for metals, a valuable property for industrial applications (Ma et al., 2017).
Synthesis and Structural Studies
- The compound's synthesis and crystal structure have been studied, providing essential data for its potential applications in various scientific fields (Dong & Huo, 2009).
Anticancer Activity
- Some derivatives have been evaluated for anticancer activity, suggesting the possibility of its use in cancer research and therapy (Dong & Wu, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Future Directions
Properties
IUPAC Name |
[1-(4-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZDZEAUCSREJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1442308.png)
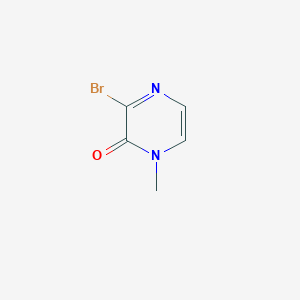



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)
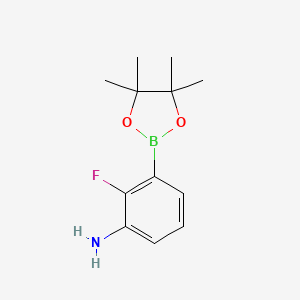
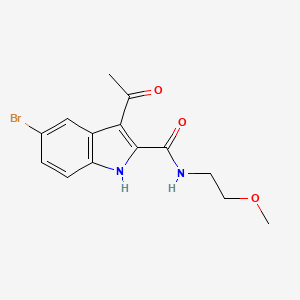
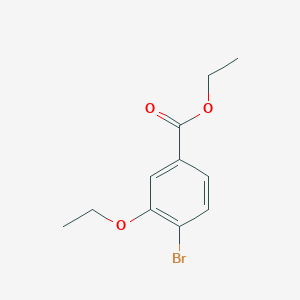

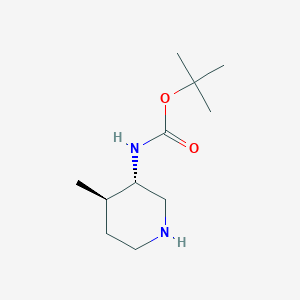

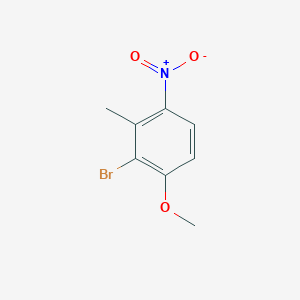
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)
